N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Overview
Description
N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxy-substituted quinazolinone moiety, and a sulfanylacetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).
Formation of the Sulfanylacetamide Linkage: The final step involves the coupling of the quinazolinone derivative with a suitable sulfanylacetamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-2-[(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE: shares structural similarities with other quinazolinone derivatives, such as:
Uniqueness
- This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group, dimethoxy-substituted quinazolinone core, and sulfanylacetamide linkage contribute to its unique reactivity and potential applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4S/c1-31-20-12-18-19(13-21(20)32-2)27-24(28(23(18)30)17-6-4-3-5-7-17)33-14-22(29)26-16-10-8-15(25)9-11-16/h3-13H,14H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHOMSSADUHBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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